molecular formula C17H26ClNO2 B3025667 4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride CAS No. 125-80-4

4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride

Cat. No. B3025667
CAS RN: 125-80-4
M. Wt: 311.8 g/mol
InChI Key: USGVEUCDHRWIRO-UHFFFAOYSA-N
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Description

Promedol is a narcotic analgesic similar to Meperidine . It exists in four stereoisomers, two of which, the beta (isopromedol) and the gamma (trimeperidine) are active .


Molecular Structure Analysis

Promedol has a molecular formula of C17H25NO2 . Its molecular weight is 275.39 . The structure of Promedol includes a piperidine ring, which is a common structure in many pharmaceutical compounds .


Physical And Chemical Properties Analysis

Promedol has a molecular weight of 275.39 and a percent composition of C 74.14%, H 9.15%, N 5.09%, O 11.62% . The hydrochloride form of Promedol has a molecular weight of 311.85 .

Scientific Research Applications

Chemical Derivatives and Synthesis

The compound "4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride" is related to various piperidine derivatives, which are of significant interest in synthetic chemistry. Piperidine derivatives are crucial for the synthesis of pharmaceuticals and biologically active compounds. For instance, arylcycloalkylamines, including phenyl piperidines, exhibit pharmacophoric groups found in antipsychotic agents. The structure and substitution patterns on the piperidine ring, such as those in "4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride," influence the potency and selectivity of binding affinity at D2-like receptors, which are relevant in neuropsychiatric disorders and pharmacology (Sikazwe et al., 2009).

Biological Activities and Potential Therapeutic Applications

Compounds with similar structural features to "4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride" have been explored for their biological activities. For example, caffeic acid phenethyl ester (CAPE), a bioactive polyphenolic ester, has been studied extensively for its therapeutic potentials in inflammation and cancer. CAPE and its derivatives, related by their phenolic structures and ester functionalities, show promising activities as modulators of various transcription factors and signaling pathways involved in inflammatory and cancer processes (Murtaza et al., 2014).

Environmental Impact and Biodegradation

Phthalate esters, structurally related to esters in "4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, propanoate (ester), hydrochloride," have been extensively studied for their environmental fate and biodegradation. Understanding the degradation pathways and environmental behavior of similar ester compounds can provide insights into the ecological impact and management strategies for related chemicals (Staples et al., 1997).

Antifungal and Antimicrobial Research

Piper species, from which piperidine derivatives are often isolated or synthesized, have been documented for their antifungal and antimicrobial properties. Compounds isolated from Piper species, such as amides and esters, exhibit significant biological activities against various fungal and microbial pathogens. Research into these natural and synthetic derivatives can lead to the development of new antimicrobial agents (Xu & Li, 2011).

Safety And Hazards

As a narcotic analgesic, Promedol has the potential for abuse and dependence . It should be used under the supervision of a healthcare professional. Specific safety and hazard information for Promedol is not detailed in the available resources.

properties

IUPAC Name

(1,2,5-trimethyl-4-phenylpiperidin-4-yl) propanoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO2.ClH/c1-5-16(19)20-17(15-9-7-6-8-10-15)11-14(3)18(4)12-13(17)2;/h6-10,13-14H,5,11-12H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGVEUCDHRWIRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC1(CC(N(CC1C)C)C)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90924988
Record name 1,2,5-Trimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethylmeperidine

CAS RN

125-80-4
Record name 4-Piperidinol, 1,2,5-trimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=125-80-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimeperidine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,5-Trimethyl-4-phenylpiperidin-4-yl propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90924988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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